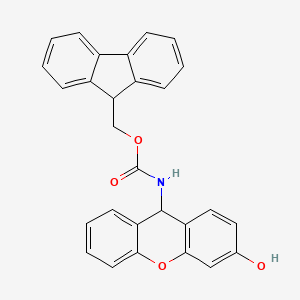
(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate is a complex organic compound with the molecular formula C28H21NO4 This compound is known for its unique structural features, which include a fluorenyl group and a xanthene moiety linked through a carbamate bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 3-hydroxy-9H-xanthene-9-ylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorenyl or xanthene moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amine-functionalized compounds.
科学研究应用
(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
作用机制
The mechanism of action of (9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and activity. The pathways involved may include:
Fluorescence: The xanthene moiety can emit fluorescence upon excitation, making it useful in imaging applications.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can modulate cellular signaling pathways by interacting with key proteins.
相似化合物的比较
Similar Compounds
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis and share the fluorenyl group.
Trifluorotoluene: An organic compound with similar solvating properties but different applications.
Uniqueness
(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate is unique due to its dual functional groups (fluorenyl and xanthene), which provide distinct optical and chemical properties. This makes it particularly valuable in applications requiring fluorescence and specific reactivity.
属性
分子式 |
C28H21NO4 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-(3-hydroxy-9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C28H21NO4/c30-17-13-14-23-26(15-17)33-25-12-6-5-11-22(25)27(23)29-28(31)32-16-24-20-9-3-1-7-18(20)19-8-2-4-10-21(19)24/h1-15,24,27,30H,16H2,(H,29,31) |
InChI 键 |
ABGQOXIZMUEHIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4C5=C(C=C(C=C5)O)OC6=CC=CC=C46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)
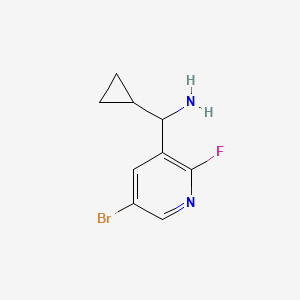
![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)
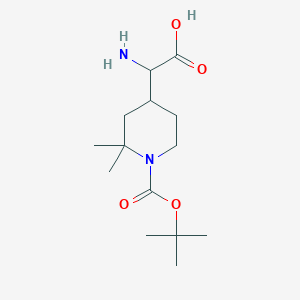
![4-(12-bromo-4-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B12945330.png)
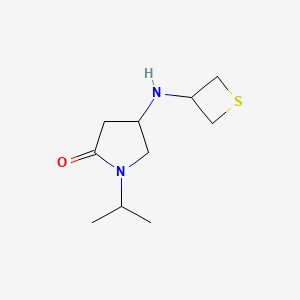
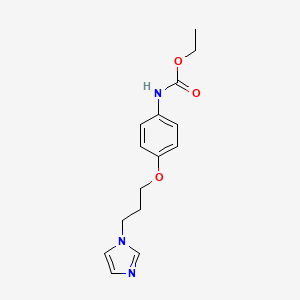

![7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B12945369.png)
![3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12945382.png)
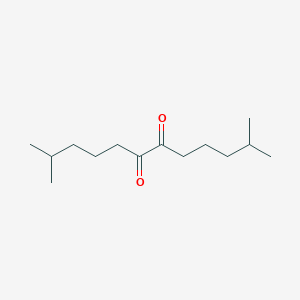

![9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene](/img/structure/B12945396.png)
![2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12945404.png)
